Ceftezol, sodium salt
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Overview
Description
Ceftezol, sodium salt is a semisynthetic first-generation cephalosporin antibiotic. It is known for its ability to bind to and inactivate penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This action interferes with the cross-linkage of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity, ultimately leading to cell lysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ceftezole (sodium) involves several steps:
Synthesis of TZT II: This involves reacting 2-mercapto-1,3,4-thiadiazole with 7-aminocephalosporanic acid using dimethyl carbonate as a reaction solvent and a boron trifluoride-dimethyl carbonate complex as a catalyst.
Synthesis of Anhydride I: This step involves reacting 1H-tetrazole-1-acetic acid with pivaloyl chloride to obtain the anhydride.
Synthesis of Ceftezole III: TZT II is reacted with Anhydride I to obtain ceftezole.
Synthesis of Ceftezole Sodium IV: Finally, ceftezole is reacted with sodium hydroxide to obtain ceftezole sodium.
Industrial Production Methods: The industrial production of ceftezole (sodium) involves aseptic processing. The ceftezole sodium asepsis powder is placed in an injection bottle molded by soda-lime glass, sealed with a halogenated butyl rubber stopper, and capped with an aluminum plastic combined cap .
Chemical Reactions Analysis
Types of Reactions: Ceftezol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ceftezol, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Industry: It is used in the pharmaceutical industry for the production of injectable antibiotics.
Mechanism of Action
Ceftezol, sodium salt exerts its effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall. These proteins are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, leading to the weakening of the bacterial cell wall and causing cell lysis .
Comparison with Similar Compounds
Cefazolin: Another first-generation cephalosporin with a similar mechanism of action but different side groups.
Cefmetazole: A second-generation cephalosporin with a broader spectrum of activity.
Ceftezol, sodium salt stands out due to its specific molecular structure, which contributes to its unique pharmacological properties.
Properties
IUPAC Name |
sodium;8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUMHWUOXWFPFH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N8NaO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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